molecular formula C16H13NO2 B11861194 N-(2H-Chromen-3-yl)benzamide CAS No. 539857-50-6

N-(2H-Chromen-3-yl)benzamide

Cat. No.: B11861194
CAS No.: 539857-50-6
M. Wt: 251.28 g/mol
InChI Key: UHRFOYHQTTYPCC-UHFFFAOYSA-N
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Description

Significance of the Chromene Heterocyclic System in Medicinal Chemistry

The chromene ring system, a benzopyran, is a prominent oxygen-containing heterocycle that is widely distributed in nature and forms the core of many biologically active compounds, including alkaloids, tocopherols, flavones, and anthocyanins. benthamscience.comnih.gov This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. rjptonline.org

Chromene derivatives have demonstrated a remarkable array of biological effects, including:

Anticancer activity: Certain chromene analogs have been shown to exhibit cytotoxic effects against various cancer cell lines. frontiersin.org

Anti-inflammatory properties: The chromene nucleus is a component of molecules with significant anti-inflammatory potential. benthamscience.comnih.govresearchgate.net

Antimicrobial effects: Derivatives of chromene have been found to possess activity against various bacteria and fungi. benthamscience.comresearchgate.net

Antiviral activity: The scaffold has been investigated for its potential in developing new antiviral agents. benthamscience.comnih.gov

Antioxidant properties: Many natural and synthetic chromenes exhibit potent antioxidant activity.

The biological activity of chromene derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions can enhance or diminish the pharmacological effects, providing a roadmap for the rational design of new and more potent therapeutic agents. benthamscience.comnih.gov

Role and Diversity of the Benzamide (B126) Moiety in Bioactive Molecules

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is another cornerstone in the architecture of bioactive molecules. ontosight.ai This functional group is present in a multitude of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. Benzamide derivatives are known to exhibit a wide array of pharmacological activities, often acting as inhibitors of key enzymes or as ligands for various receptors. walshmedicalmedia.comresearchgate.net

The versatility of the benzamide moiety stems from several key features:

Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

Structural Rigidity and Planarity: The aromatic ring provides a rigid scaffold that can be appropriately substituted to orient functional groups for optimal target binding.

Diverse Pharmacological Profile: Benzamide derivatives have been identified with antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular properties. walshmedicalmedia.com

The chemical space of bioactive benzamides is vast, with diversity arising from various substitution patterns on the benzene ring. These substitutions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby fine-tuning its biological activity and pharmacokinetic properties.

Overview of N-(2H-Chromen-3-yl)benzamide within the Context of Chromene and Benzamide Derivatives

The this compound scaffold represents a synergistic fusion of the chromene and benzamide moieties, creating a hybrid structure with the potential for unique and enhanced biological activities. A prominent and well-studied member of this class is N-(2-oxo-2H-chromen-3-yl)benzamide, which incorporates a carbonyl group at the 2-position of the chromene ring, a common feature in many biologically active coumarins.

Research has demonstrated that N-(2-oxo-2H-chromen-3-yl)benzamide and its derivatives possess significant anti-inflammatory and analgesic properties. ijpsonline.comnih.gov The synthesis of these compounds typically involves the condensation of 3-aminocoumarin (B156225) with substituted benzoyl chlorides. ijpsonline.com

The diversity within this class of compounds is generated by introducing various substituents onto either the chromene ring or the benzamide's phenyl ring. This has led to the development of a range of derivatives with modulated biological activities.

Table 1: Examples of N-(2-oxo-2H-chromen-3-yl)benzamide Derivatives and their Potential Activities

Derivative NameKey Structural FeaturePotential Biological ActivityReference(s)
N-(2-oxo-2H-chromen-3-yl)benzamide UnsubstitutedAnti-inflammatory, Analgesic ijpsonline.comnih.gov
4-Chloro-N-(2-oxo-2H-chromen-3-yl)benzamide Chloro-substitution on benzamide ringAnti-inflammatory, Anticancer, Antimicrobial ontosight.ai
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide Hydroxy-substitution on chromene ringAntioxidant, Anti-inflammatory, Anticancer ontosight.ai
4-Fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide Fluoro and Hydroxy substitutionsAnti-inflammatory, Antibacterial, Anticancer ontosight.ai

These examples underscore the potential of the this compound scaffold as a versatile platform for the development of new therapeutic agents.

Research Gaps and Future Directions for this compound Investigations

Despite the promising biological activities reported for this compound derivatives, several research avenues remain to be explored. A significant portion of the existing research has focused on the synthesis and initial screening of these compounds for anti-inflammatory and analgesic effects.

Key areas for future investigation include:

Mechanism of Action Studies: There is a need for in-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. For instance, identifying the specific enzymes or receptors they target is crucial for rational drug design.

Expansion of Biological Screening: While anti-inflammatory activity is well-documented, a comprehensive evaluation of these compounds against a broader range of biological targets is warranted. This could uncover novel activities in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Development of Safer NSAIDs: Given their demonstrated anti-inflammatory properties, N-(2-oxo-2H-chromen-3-yl)benzamide derivatives represent a potential starting point for the development of a new class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Elucidation: A more systematic and comprehensive exploration of the SAR for this scaffold is needed. This would involve the synthesis and biological evaluation of a wider array of derivatives with diverse substitution patterns to build a robust model for predicting activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

539857-50-6

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2H-chromen-3-yl)benzamide

InChI

InChI=1S/C16H13NO2/c18-16(12-6-2-1-3-7-12)17-14-10-13-8-4-5-9-15(13)19-11-14/h1-10H,11H2,(H,17,18)

InChI Key

UHRFOYHQTTYPCC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 2h Chromen 3 Yl Benzamide and Its Analogues

Synthesis of the 2H-Chromene Ring System

The construction of the 2H-chromene (also known as 2H-1-benzopyran) ring is a foundational step in the synthesis of the target compound. uva.nlnih.gov A variety of synthetic strategies have been developed over the years, ranging from classical condensation reactions to modern catalytic protocols that offer high efficiency and control. rsc.orgthieme-connect.com

Classical and Contemporary Approaches to 2H-Chromene Core Construction

Classical methods for constructing the 2H-chromene skeleton often involve the reaction of phenols with α,β-unsaturated aldehydes. thieme-connect.com For instance, the condensation of substituted phenols with aldehydes like crotonaldehyde (B89634) or senecioaldehyde in the presence of phenylboronic acid provides a mild and effective route to various 2H-chromenes. thieme-connect.com Another established approach is the Claisen rearrangement of aryl propargyl ethers. nih.gov

Contemporary methods have expanded the synthetic toolkit significantly. Palladium-catalyzed ring closure of 2-isoprenyl phenols represents a key advancement. nih.gov Furthermore, intramolecular cyclization of Wittig intermediates and ring-closing olefin metathesis (RCM) have emerged as powerful strategies for chromene synthesis. nih.govnih.gov A notable contemporary approach involves the reaction of salicylaldehydes with potassium vinyltrifluoroborates, catalyzed by a secondary amine, which efficiently produces 2-substituted 2H-chromenes. nih.gov

Multicomponent Reaction Strategies for Chromene Synthesis

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like 2H-chromenes by combining three or more starting materials in a single synthetic operation. nih.govtandfonline.com This approach is valued for its atom economy and operational simplicity.

A prominent MCR for 2H-chromene synthesis involves the one-pot reaction of salicylaldehydes, an amine, and an alkenylboronic acid or its trifluoroborate salt. nih.gov This process typically proceeds through the initial formation of an aminophenol intermediate, which subsequently undergoes cyclization upon heating to yield the 2H-chromene product. nih.gov Another example is the reaction between triphenylphosphine, diethyl acetylenedicarboxylate (B1228247) (DEAD), and a substituted 2-hydroxybenzaldehyde, which yields functionalized 2H-chromenes. tandfonline.comtandfonline.com The versatility of MCRs allows for the synthesis of a diverse library of chromene derivatives by varying the individual components. frontiersin.orgresearchgate.net For instance, using baker's yeast as a catalyst in a three-component reaction of salicylaldehyde (B1680747), malononitrile (B47326), and nitroalkanes produces substituted 2-amino-4H-chromenes. frontiersin.org

Catalyst-Mediated Protocols in Chromene Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the 2H-chromene ring has greatly benefited from the development of various catalytic systems. uva.nlresearchgate.net These methods often provide higher yields, milder reaction conditions, and greater control over selectivity compared to non-catalytic routes. Catalysts can be broadly categorized into metal-based systems and organocatalysts. uva.nlmsu.edu

Transition metals such as iron, gold, and cobalt are effective catalysts for chromene synthesis. uva.nl Iron(III) chloride, for example, can catalyze the intramolecular alkyne-carbonyl metathesis of alkynyl ethers derived from salicylaldehyde to produce 3-substituted 2H-chromenes in high yields. uva.nl Gold catalysts, such as Ph3PAuNTf2, facilitate the cyclization of aryl propargyl ethers. uva.nl A novel approach utilizes a cobalt(II)-porphyrin complex to catalyze the reaction between salicyl N-tosylhydrazones and terminal alkynes, proceeding through a metallo-radical mechanism to form the chromene ring. uva.nlnih.gov

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative. researchgate.net For example, a [2.2.1]-bicyclic hydrazine (B178648) can catalyze the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes to generate 2H-chromenes. acs.org Similarly, bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the condensation of salicylaldehydes to form chromene derivatives. caribjscitech.com

Table 1: Comparison of Catalytic Methods for 2H-Chromene Synthesis

Catalyst System Reactants Reaction Type Key Advantages
FeCl₃ Alkynyl ethers of salicylaldehyde Intramolecular alkyne-carbonyl metathesis High yields, tolerance of various substituents. uva.nl
Ph₃PAuNTf₂ Propargyl aryl ethers Cycloisomerization Good to high yields, versatile for electron-rich and -deficient arenes. uva.nlacs.org
[CoII(porphyrin)] Salicyl-N-tosylhydrazones, terminal alkynes Metallo-radical addition-cyclization Broad substrate scope, one-pot protocol. nih.gov
Bicyclic hydrazine O-allyl salicylaldehydes Ring-closing carbonyl-olefin metathesis Metal-free, operates via a [3+2]/retro-[3+2] manifold. acs.org
Potassium vinyltrifluoroborates / secondary amine Salicylaldehydes, potassium vinylic borates Petasis-type reaction Practical, highly efficient for diverse derivatives. nih.gov

Formation of the Benzamide (B126) Linkage

Once the 3-amino-2H-chromene core is synthesized, the final step involves the formation of the benzamide bond. This is typically achieved through standard acylation procedures.

Amide Bond Coupling Methodologies in N-(2H-Chromen-3-yl)benzamide Synthesis

The most direct method for forming the benzamide linkage is the acylation of a 3-amino-2H-chromene intermediate. This reaction involves coupling the amino group with an activated benzoic acid derivative, most commonly benzoyl chloride. asianpubs.orgijpsonline.com This is a variation of the well-known Schotten-Baumann reaction.

The synthesis of substituted N-(2-oxo-2H-chromen-3-yl)benzamides has been reported by condensing 3-aminocoumarin (B156225) with various substituted benzoyl chlorides. ijpsonline.com The benzoyl chlorides are typically prepared fresh by reacting the corresponding benzoic acids with thionyl chloride. ijpsonline.com The subsequent reaction with the amino-chromene or amino-coumarin derivative in a suitable solvent like dry acetone (B3395972) or benzene (B151609) yields the final N-acylated product. asianpubs.orgijpsonline.com While many literature examples focus on the related coumarin (B35378) (2H-chromen-2-one) core, the fundamental amide bond-forming reaction is directly applicable to 3-amino-2H-chromene substrates. nih.govchemsynthesis.com

Condensation Reactions for N-Arylation of Benzamides

An alternative retrosynthetic approach to the target molecule involves forming the C-N bond between a pre-formed benzamide and a suitable 2H-chromene precursor. This strategy falls under the category of N-arylation reactions. The Ullmann condensation is a classical method for such transformations, typically involving the copper-catalyzed reaction of an amine (in this case, benzamide) with an aryl halide. jst.go.jp While historically requiring harsh conditions, modern protocols have been developed that use catalytic amounts of copper with various ligands, enabling the N-arylation of heterocyclic compounds containing an -NHCO- moiety under milder conditions. jst.go.jp

More contemporary methods, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. These palladium-catalyzed cross-coupling reactions can effectively couple amides with aryl halides or triflates. beilstein-journals.org For example, the coupling of benzamide with a 4-bromo-7-azaindole derivative has been achieved using a Pd(OAc)2/Xantphos catalytic system. beilstein-journals.org Although this specific example involves a different heterocyclic core, the principle can be extended to the synthesis of this compound by reacting benzamide with a 3-halo-2H-chromene. These catalytic systems offer broad substrate scope and functional group tolerance. rsc.orgresearchgate.net

Table 2: Key Reactions for Benzamide Linkage Formation

Reaction Name/Type Reactants Catalyst/Reagent Description
Acylation (Schotten-Baumann type) 3-Amino-2H-chromene, Benzoyl chloride Base (e.g., pyridine (B92270), aq. NaOH) A direct and common method where the amine attacks the electrophilic acyl chloride. asianpubs.orgijpsonline.com
Ullmann Condensation Benzamide, 3-Halo-2H-chromene Copper salt (e.g., CuI) A copper-catalyzed N-arylation reaction to form the C-N bond between the amide nitrogen and the chromene ring. jst.go.jp
Buchwald-Hartwig Amination Benzamide, 3-Halo-2H-chromene Palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos) A versatile palladium-catalyzed cross-coupling reaction for C-N bond formation. beilstein-journals.org

Direct Synthesis of this compound and Related Analogues.

The direct synthesis of the this compound core and its closely related analogues is a cornerstone of research in this area. Efficient synthetic routes are crucial for the exploration of their structure-activity relationships.

One-Pot Synthetic Procedures for this compound Scaffolds.

One-pot, multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules like this compound from simple starting materials in a single step. mdpi.com These methods are advantageous due to their operational simplicity, high atom economy, and the ability to generate diverse molecular libraries.

A common and effective one-pot approach involves the condensation of salicylaldehyde, an appropriate amine, and a suitable three-carbon synthon. For instance, a piperidine/iodine dual catalytic system has been successfully employed for the three-component synthesis of coumarin-3-carboxamides. mdpi.com This metal-free method utilizes ethanol (B145695) as a green solvent and offers a clean reaction profile with low catalyst loading. mdpi.com The reaction of salicylaldehyde, an aliphatic primary or secondary amine, and diethylmalonate proceeds efficiently to yield the desired coumarin-3-carboxamide. mdpi.com

Another versatile one-pot methodology for preparing this compound analogues involves the reaction of 3-acetyl-2H-chromen-2-one with an aromatic aldehyde and a nitrile source, such as malononitrile or ethyl cyanoacetate, in the presence of ammonium (B1175870) acetate (B1210297). preprints.org This reaction proceeds through a series of condensations and cyclizations to afford highly functionalized pyridine rings fused or attached to the chromene core. preprints.org

The table below summarizes some examples of one-pot synthetic procedures.

Starting MaterialsCatalyst/ReagentProductReference
Salicylaldehyde, Primary/Secondary Amine, DiethylmalonatePiperidine/IodineCoumarin-3-carboxamides mdpi.com
3-Acetyl-2H-chromen-2-one, Aromatic Aldehyde, Malononitrile/Ethyl CyanoacetateAmmonium Acetate/Acetic Acid2-Amino-4-aryl-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbonitrile preprints.org
Salicylaldehyde, N-BenzoylglycineFused Sodium Acetate/Acetic AnhydrideN-(2-Oxo-2H-chromen-3-yl)benzamide ajol.info
Salicylaldehyde, Malonic AcidL-prolineCoumarin-3-carboxylic acid (intermediate for amidation) doi.org

Stereoselective Synthesis Approaches to this compound Derivatives.

While the direct synthesis of racemic this compound derivatives is well-established, the development of stereoselective methods to control the chirality of these molecules is an area of growing interest. The stereochemistry of a molecule can significantly impact its biological activity.

One notable approach to achieve stereoselectivity involves the use of chiral catalysts or auxiliaries. For instance, rhodium-catalyzed asymmetric C-H insertion has been utilized to construct the tricyclic core of related benzodihydrofuran derivatives with high enantiopurity. escholarship.org Although this specific example does not directly yield an this compound, the principle of using transition metal catalysis for stereoselective C-H functionalization is applicable to the synthesis of chiral chromene scaffolds.

Further research is needed to develop more direct and efficient stereoselective syntheses of this compound derivatives to fully explore their potential as chiral drugs.

Derivatization Strategies of the this compound Framework.

The this compound scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Derivatization strategies typically focus on the benzamide phenyl ring, the 2H-chromene ring system, and the introduction of heterocyclic moieties.

Substituent Modifications on the Benzamide Phenyl Ring.

A series of substituted N-(2-oxo-2H-chromen-3-yl)benzamides were synthesized by condensing 3-aminocoumarin with various substituted aromatic acid chlorides. researchgate.net This approach allows for the introduction of a wide range of substituents at different positions of the benzamide phenyl ring. For example, compounds with electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., chloro) have been prepared and evaluated for their biological activities. ontosight.airesearchgate.net

The table below illustrates the effect of different substituents on the benzamide phenyl ring on the anti-inflammatory activity of N-(2-oxo-2H-chromen-3-yl)benzamides.

Substituent on Benzamide RingPositionBiological Activity (Anti-inflammatory)Reference
4-MethylparaSignificant researchgate.net
4-ChloroparaNoteworthy ontosight.ai
2-ChloroorthoModerate doi.org
4-NitroparaDecreased mdpi.com
4-HydroxyparaEnhanced mdpi.com

Substituent Modifications on the 2H-Chromene Ring System.

Modifications on the 2H-chromene ring system provide another avenue for structural diversification and optimization of biological activity. Substituents can be introduced at various positions of the benzene ring of the chromene nucleus.

For instance, the synthesis of N-(6,8-disubstituted coumarin-3-yl)benzamides has been achieved through the cyclocondensation of appropriately substituted 2-hydroxybenzaldehydes with N-benzoylglycine. ajol.info This allows for the incorporation of substituents such as bromo and methoxy (B1213986) groups at positions 6 and 8 of the coumarin ring. ajol.info The presence of a bromo substituent at the C-6 position and a hydroxyl group at the C-4 position of the coumarin nucleus has been shown to influence the bioactivity of 3-amidocoumarins. mdpi.comcore.ac.uk

Furthermore, the synthesis of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamides, which are structurally related to N-(2H-chromen-3-yl)benzamides, highlights the possibility of extensive modification of the chromene ring system. nih.gov

The following table showcases examples of substituent modifications on the 2H-chromene ring.

Substituent(s)Position(s)Resulting AnalogueReference
6-Bromo, 8-Methoxy6, 8N-(8-methoxy-6-bromo-coumarin-3-yl) benzamide ajol.info
6-Bromo63-Amidocoumarins with enhanced antibiofilm activity mdpi.com
4-Hydroxy44-Hydroxy-3-benzamidocoumarins with altered MAO-B inhibitory activity core.ac.uk
2,2-Dimethyl2N-[(2,2-dimethyl-2H-chromen-6-yl)methyl] derived sulfonamides nih.gov
8-Methoxy8N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide semanticscholar.org

Introduction of Heterocyclic Moieties to Enhance Activity.

The incorporation of heterocyclic rings into the this compound framework is a well-established strategy to enhance biological activity and explore new chemical space. Heterocycles can introduce additional binding interactions, alter solubility, and improve pharmacokinetic properties.

One common approach is to link a heterocyclic ring to the core structure. For example, novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide have been synthesized. semanticscholar.org This was achieved by first constructing a 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one scaffold, which was then acylated with various acid chlorides. semanticscholar.org

Another strategy involves the fusion of a heterocyclic ring to the chromene core. The reaction of 2-imino-N-phenyl-2H-chromene-3-carboxamide with various reagents can lead to the formation of fused pyrazole (B372694), tetrazole, and pyrimidine (B1678525) ring systems. scirp.org

The table below provides examples of the introduction of heterocyclic moieties.

Heterocyclic MoietyLinkage/FusionResulting Compound ClassReference
ThiazoleLinked at C-3 of the chromene ring via an amide bondN-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amides semanticscholar.org
PyridineFused to the chromene ringChromen-3-yl-pyridine derivatives preprints.org
PyrazoleFused to the chromene ringChromeno[2,3-d]pyrimidine derivatives with pyrazole substituents scirp.org
1,3,4-ThiadiazoleLinked to the chromene ringSubstituted-N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamides researchgate.net
ImidazoleLinked at C-3 of the chromene ring2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives rsc.org

Sustainable and Green Chemistry Methodologies for this compound Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and often, milder reaction conditions. nih.govtandfonline.com The synthesis of the 2H-chromene scaffold, a core component of this compound, has been efficiently achieved using microwave-assisted organic synthesis (MAOS).

Researchers have successfully synthesized novel 2H-chromene derivatives through facile one-pot, three-component reactions under microwave irradiation. mdpi.com These methods are not only rapid but also align with the principles of green chemistry by minimizing waste and energy consumption. For instance, the synthesis of 2-amino-4H-chromene derivatives has been accomplished using a magnetic catalyst (FeTiO3) under solvent-free conditions with microwave irradiation, highlighting the potential for catalyst recyclability and waste reduction. ajgreenchem.com Furthermore, solvent-free methods catalyzed by ceric ammonium nitrate (B79036) under microwave irradiation have been developed for the synthesis of 3-indolyl-chromenes, demonstrating the versatility of this technology. tandfonline.com

The following table summarizes representative examples of microwave-assisted synthesis of chromene derivatives, which could be adapted for the synthesis of precursors to this compound.

Starting MaterialsCatalyst/ConditionsProduct TypeKey Advantages
Salicylaldehydes, β-amino acrylatesCatalyst-free, Ethanol, 100°CSubstituted 2H-chromenesRapid, ecofriendly, higher yields nih.gov
Aromatic aldehydes, malononitrile, α- or β-naphtholFeTiO3 (magnetic catalyst), solvent-free, microwave2-amino-4H-chromeneMild conditions, short reaction times, recyclable catalyst ajgreenchem.com
Substituted 2-hydroxy benzaldehydes, 2-nitro ethanolTetrabutylammonium bromide (TBAB), solvent-less, PTC, microwave3-nitro-2H-chromenesRapid, simple procedure, dry media yu.edu.jo

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzamides and their derivatives. nih.govsciforum.netnih.gov

For instance, the synthesis of N-(2-substituted phenyl-4-oxathiazolidine-3-carbonothioyl) benzamide derivatives was achieved using an ultra-sonicator as an eco-friendly synthetic route, significantly reducing reaction times compared to conventional methods. sciforum.net Similarly, ultrasound has been employed for the synthesis of benzimidazole (B57391) derivatives, demonstrating its broad applicability in nitrogen-containing heterocycle synthesis. mdpi.com Dual-frequency ultrasonication has been utilized for the one-pot green synthesis of 2-oxo-2H-chromene-3-carbonitriles, resulting in very high yields. researchgate.net

The following table illustrates the benefits of ultrasound-assisted synthesis for compounds with structural similarities to the target molecule.

Reaction TypeEnergy SourceSolvent/CatalystKey Advantages
Cyclization of N-(benzylidenecarbamothioyl)-benzamide with thioglycolic acidUltrasonicationDMF, Anhydrous ZnCl2Eco-friendly, reduced reaction time sciforum.net
Synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamideUltrasonicationDMF, triethylamineGreen chemistry tool, reduced synthesis time from 8-10h (reflux) to 2h nih.govnih.gov
Knoevenagel condensation of 2-hydroxybenzaldehydes with ethyl cyanoacetateDual-frequency ultrasonication-High yields, one-step synthesis researchgate.net

Catalyst Systems in Green Synthesis

The choice of catalyst is crucial in developing sustainable synthetic methodologies. Green catalysts are characterized by their high efficiency, selectivity, and recyclability, and their ability to function under mild conditions.

For the synthesis of the 2H-chromene ring, various green catalytic systems have been reported. These include the use of 3-nitrophenylboronic acid as a green catalyst for the multi-component condensation to form 2-amino-4H-chromenes. nih.gov Nanoporous Na+-montmorillonite perchloric acid and recyclable nanocatalysts like MNPs@Cu have also been employed, often in solvent-free conditions. semanticscholar.org A particularly noteworthy approach is the use of baker's yeast, a biocatalyst, for the one-pot synthesis of 4H-chromene derivatives. nih.gov

In the context of benzamide synthesis, metal-free domino protocols have been developed. For example, an iodine-mediated synthesis of benzamides from ethylarenes avoids the use of metal catalysts and hazardous reagents. organic-chemistry.org Furthermore, direct amidation of esters in water without any added catalyst represents a highly sustainable approach. chemrxiv.orgrsc.org

Aqueous and Solvent-Free Methodologies

One of the core principles of green chemistry is the reduction or elimination of hazardous solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

Significant progress has been made in conducting amidation reactions in water. acs.org Sustainable and scalable amidations have been developed using continuous slurry-flow technology with water as the reaction medium. acs.org The direct amidation of esters has also been achieved simply in water, offering a metal-free, additive-free, and base-free method. chemrxiv.orgrsc.org

Solvent-free reactions, where the neat reactants are mixed, often with the aid of microwave or grinding, represent another important green chemistry strategy. The synthesis of dibenzoazepine benzamides has been reported in a solvent-free green method. eurjchem.com Similarly, N-benzoylation and N-acetylation of anilines and amines have been achieved under solvent- and activation-free conditions. tandfonline.comresearchgate.net

The following table provides examples of green solvent and solvent-free approaches.

Reaction TypeConditionsKey Advantages
Amidation of 4-hydroxyphenylacetic acid with 3,5-dimethylanilineWater, hydroxypropyl methylcelluloseAvoids organic solvents, minimal waste acs.org
Direct amidation of estersWater, no catalyst/additivesMetal-free, additive-free, eco-friendly chemrxiv.orgrsc.org
Synthesis of dibenzoazepine benzamidesSolvent-freeAvoids hazardous and toxic solvents eurjchem.com
N-benzoylation of anilinesVinyl benzoate, solvent- and activation-freeRespects green chemistry principles tandfonline.com
Knoevenagel condensation for 2-imino-2H-chromene-3-carboxamidesAqueous sodium carbonate/hydrogen carbonateExcellent yield, high atom economy rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for N 2h Chromen 3 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of protons and carbons within the N-(2H-Chromen-3-yl)benzamide molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of each proton, offering clues about its electronic environment and neighboring protons. For instance, in a derivative, N-(4-methyl-2-oxo-2H-chromen-3-yl)benzamide, a singlet peak observed at δ 2.5 ppm is attributed to the methyl (CH₃) protons, while a multiplet in the range of δ 7.2-8.6 ppm corresponds to the aromatic protons. A singlet at δ 8.9 ppm is characteristic of the CONH proton. ijpsonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a related compound, N-(4-(4-chlorophynyl)-3,4,5,6,7,8-hexahydro-7,7-dimethyl-2,5-dioxo-2H-chromen-3-yl)benzamide, distinct signals are observed for the methyl carbons (δ=28.1, 28.63 ppm), methylene (B1212753) carbons, and various aromatic and carbonyl carbons, confirming the presence of the chromene and benzamide (B126) moieties. rsc.org For N-(2-oxo-2H-chromen-3-yl)benzamide itself, the molecular formula is established as C₁₆H₁₁NO₃. nih.govnih.gov

Table 1: ¹H and ¹³C NMR Data for a Derivative of this compound
Atom TypeChemical Shift (ppm)MultiplicityAssignment
¹H2.5singletCH₃
¹H7.2-8.6multipletAr-H
¹H8.9singletCONH
¹³C28.1, 28.63-Methyl Carbons
¹³C32.69, 40.70, 50.33, 52.66-Methylene and Methine Carbons
¹³C115.87-167.13-Aromatic and Carbonyl Carbons

Data is for N-(4-(4-chlorophynyl)-3,4,5,6,7,8-hexahydro-7,7-dimethyl-2,5-dioxo-2H-chromen-3-yl)benzamide and N-(4-methyl-2-oxo-2H-chromen-3-yl)benzamide. ijpsonline.comrsc.org

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different molecular fragments and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. In the case of a related azine derivative, NOESY was used to confirm the spatial relationships between protons. ceon.rs

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of this compound and its derivatives. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For a derivative, N-(4-(4-chlorophynyl)-3,4,5,6,7,8-hexahydro-7,7-dimethyl-2,5-dioxo-2H-chromen-3-yl)benzamide, the calculated mass for the [M+H]⁺ ion was 424.1311, and the found mass was 424.1313, confirming the molecular formula C₂₄H₂₃ClNO₄. rsc.org Similarly, for N-(4-phenyl-3,4,5,6,7,8-hexahydro-7,7-dimethyl-2,5-dioxo-2H-chromen-3-yl)benzamide, the calculated [M+H]⁺ was 390.1705 and the found value was 390.1709. rsc.org

Table 2: HR-MS Data for Derivatives of this compound
CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
N-(4-(4-chlorophynyl)-...-2H-chromen-3-yl)benzamideC₂₄H₂₃ClNO₄424.1311424.1313
N-(4-phenyl-...-2H-chromen-3-yl)benzamideC₂₄H₂₄NO₄390.1705390.1709

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For derivatives of this compound, characteristic IR absorption bands are observed. For example, N-(4-methyl-N-(2-oxo-2H-chromen-3-yl)benzamide shows a strong N-H stretching vibration at 3334 cm⁻¹, an α-pyrone carbonyl stretch at 1724 cm⁻¹, and an amide carbonyl stretch at 1675 cm⁻¹. ijpsonline.com Another derivative exhibits a sharp N-H stretch at 3244 cm⁻¹, aromatic C-H stretching around 2968 cm⁻¹, a coumarin (B35378) carbonyl stretch at 1704 cm⁻¹, and amide N-H bending at 1544 cm⁻¹. semanticscholar.org

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound
Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3244 - 3334
C-H Stretch (Aromatic)~2968
C=O Stretch (α-Pyrone)1704 - 1724
C=O Stretch (Amide)1675
N-H Bend (Amide)1544

Data is for N-(4-methyl-N-(2-oxo-2H-chromen-3-yl)benzamide and another derivative. ijpsonline.comsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the UV-Vis spectrum was obtained from an acetone (B3395972) solution. mdpi.com This technique is useful for confirming the presence of conjugated systems within the this compound structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N-(2-oxo-2H-chromen-3-yl)benzamide, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group. nih.gov The analysis showed a twist in the molecule, with the phenyl ring forming a dihedral angle of 7.69 (6)° with the fused ring system. nih.govnih.gov This conformation is stabilized by intramolecular N-H···O and C-H···O hydrogen bonds. nih.govnih.gov In the crystal structure, supramolecular chains are formed along the b-axis, mediated by π–π interactions with a centroid–centroid distance of 3.614 (2) Å. nih.govnih.gov

Table 4: Crystal Data for N-(2-Oxo-2H-chromen-3-yl)benzamide
ParameterValue
Molecular FormulaC₁₆H₁₁NO₃
Molecular Weight265.26
Crystal SystemMonoclinic
a12.519 (4) Å
b4.748 (3) Å
c21.167 (4) Å
β102.044 (3)°
Volume1230.5 (9) ų
Z4

Data from single-crystal X-ray diffraction. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within the molecule. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and calculated data, typically within a margin of ±0.4%, serves as crucial evidence for the compound's elemental composition and purity, thereby verifying its empirical formula.

For the compound N-(2-oxo-2H-chromen-3-yl)benzamide, which is the focus of this analysis, the molecular formula has been established as C₁₆H₁₁NO₃ through various spectroscopic methods and single-crystal X-ray diffraction. nih.govnih.gov This formula corresponds to a molecular weight of 265.26 g/mol . nih.gov

Based on this molecular formula, the theoretical elemental composition has been calculated. The results are presented in the table below.

Table 1: Theoretical Elemental Composition of N-(2-oxo-2H-chromen-3-yl)benzamide

ElementSymbolAtomic Weight ( g/mol )Count in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01116192.17672.44%
HydrogenH1.0081111.0884.18%
NitrogenN14.007114.0075.28%
OxygenO15.999347.99718.10%
Total 265.268 100.00%

In practice, after the synthesis of N-(2-oxo-2H-chromen-3-yl)benzamide, a purified sample is analyzed using an elemental analyzer. Numerous research studies confirm that the structures of synthesized N-(2-oxo-2H-chromen-3-yl)benzamide and its derivatives are validated by elemental analysis, with the experimental findings being in accordance with the expected structures. ijpsonline.comresearchgate.net

While specific experimental values for the parent N-(2-oxo-2H-chromen-3-yl)benzamide are often summarized in literature rather than being explicitly detailed, the analysis of closely related derivatives highlights the precision of this technique. The following table showcases detailed research findings for similar compounds, demonstrating the typical agreement between calculated and found values that validates a successful synthesis.

Table 2: Comparative Elemental Analysis Data for Related Chromene and Benzamide Derivatives

Compound NameMolecular FormulaAnalysis%C%H%NReference
4-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₉H₁₄N₂O₄Calculated68.264.228.40 scielo.org.za
Found68.164.298.37 scielo.org.za
N-(3-formyl-2-oxo-2H-chromen-4-yl)-N-naphthalen-1-yl-benzamide derivativeC₃₁H₂₈N₂O₄Calculated73.004.804.90 asianpubs.org
Found72.004.304.40 asianpubs.org
3-(Piperidine-1-carbonyl)-2H-chromen-2-oneC₁₅H₁₅NO₃Calculated70.025.885.44 researchgate.net
Found70.125.925.48 researchgate.net
N-[1-(2-aminophenyl)-4-methyl-2-oxo-1,2-dihydroquinolin-7-yl]-4-fluorobenzamideC₂₅H₂₀N₃O₃FCalculated69.924.699.78 ijnrd.org
Found69.904.669.76 ijnrd.org

The data in Table 2 illustrates that the experimentally found percentages for carbon, hydrogen, and nitrogen in related, complex molecules align closely with the calculated theoretical values. This alignment is the standard for confirming the elemental makeup of a synthesized compound. Therefore, elemental analysis stands as a definitive step in the structural elucidation process, providing quantitative verification of the successful synthesis of N-(2-oxo-2H-chromen-3-yl)benzamide.

Computational and Theoretical Investigations of N 2h Chromen 3 Yl Benzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods, ranging from semi-empirical to more rigorous ab initio and density functional theory approaches, provide a microscopic view of chemical phenomena.

Semi-empirical quantum chemical methods, based on the Hartree-Fock formalism, offer a computationally efficient way to study large molecules. wikipedia.org These methods use approximations and parameters derived from experimental data to simplify calculations, making them much faster than ab initio methods. wikipedia.org Methods like AM1, PM3, MINDO, and MNDO are part of this category and are often used to predict properties such as heats of formation, dipole moments, ionization potentials, and molecular geometries. wikipedia.orgscispace.com

For chromene derivatives, semi-empirical methods have been utilized to establish their structures and explore their properties. eurjchem.com For instance, the AM1-MO calculations have been applied to new 4-oxo-4H-chromene derivatives to support structural elucidation alongside experimental data from IR, 1H NMR, and mass spectra. eurjchem.com These methods have also been employed to study the mechanism of photoconversion in [2H]-chromene. grafiati.com While these methods are fast, their accuracy can be limited if the molecule under investigation is significantly different from those used to parameterize the method. wikipedia.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its balance of accuracy and computational cost. scispace.com It is widely used to investigate the molecular conformation, reactivity, and spectroscopic properties of various compounds, including chromene derivatives. nih.govscispace.com

DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to optimize molecular geometries and calculate a range of molecular properties. nih.govmdpi.com For chromene derivatives, DFT has been used to study their electronic structure, frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors such as electronegativity, hardness, and softness. ekb.egmdpi.com The energy gap between HOMO and LUMO is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com

These calculations have shown good agreement with experimental data for various chromene analogues. For example, the optimized structural parameters obtained from DFT calculations for some dihydropyrano[3,2-c]chromenes were found to be in good agreement with experimental results. nih.gov Similarly, a strong correlation between theoretical and experimental findings was observed for a β-enaminonitrile incorporating a 1H-benzo[f]-chromene moiety. mdpi.com

Furthermore, DFT is used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for calculating electronic absorption spectra, providing insights into the electronic transitions within the molecule. scispace.comekb.eg The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its reactivity. scispace.comekb.eg

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in structure-based drug design, helping to understand the interactions between a ligand and its target protein at the atomic level. nih.gov

For chromene derivatives, molecular docking studies have been extensively used to investigate their potential as inhibitors of various enzymes. These studies have explored the binding of chromene analogues to targets such as calcium channels, HIV-1 integrase, and various enzymes implicated in cancer and other diseases. iau.irdergipark.org.trnih.gov For instance, docking studies on 4H-chromene derivatives have been performed to assess their potential as calcium channel blocking agents. iau.ir Similarly, four chromene derivatives were docked into the integrase of the prototype foamy virus, which shares high structural similarity with HIV-1 integrase, to evaluate their potential as HIV-1 integrase inhibitors. dergipark.org.tr The docking scores obtained from these simulations provide an estimate of the binding affinity of the ligand to the target. dergipark.org.tr

The process typically involves preparing the 3D structures of both the ligand and the target protein. nih.gov The ligand's geometry is often optimized using methods like DFT before docking. nih.gov The results of docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the ligand-protein complex. nih.gov For example, in a study of 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors, molecular docking highlighted the importance of π-π stacking and hydrogen bonding interactions within the binding site. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational flexibility of a ligand and the dynamics of its interaction with a target protein. researchgate.net

MD simulations are often used to refine the results of molecular docking studies and to assess the stability of the predicted ligand-protein complexes. nih.govnih.gov For instance, in the study of 9H-carbazole-4H-chromene hybrids as cholinesterase inhibitors, MD simulations were performed for 100 nanoseconds to validate the docking results and assess the stability of the ligand-enzyme complexes. nih.gov Similarly, MD simulations were used to investigate the stability and interaction of R and S isomers of a potent 4H-chromene-3-carbonitrile derivative with the tyrosinase enzyme. nih.gov

The analysis of MD trajectories can provide valuable information, including the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the radius of gyration (Rg), which reflects the compactness of the protein structure. researchgate.net These simulations can also reveal the persistence of key interactions, such as hydrogen bonds, over the simulation time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. worldscientific.com

Several QSAR studies have been conducted on chromene derivatives to model their various biological activities, such as apoptosis induction and antibacterial effects. nih.govnih.gov These studies typically involve calculating a large number of molecular descriptors, which can be physicochemical, topological, or quantum chemical in nature. nih.govresearchgate.net Statistical methods like multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) are then used to build the QSAR model. nih.gov

For example, a QSAR study on a series of 4-aryl-4H-chromenes as apoptosis inducers revealed that 2D autocorrelation descriptors and dipole moments are important structural parameters influencing their activity. nih.gov In another study, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to investigate substituted 4-aryl/heteroaryl-4H-chromenes as apoptosis inducers. worldscientific.com The resulting contour maps from these analyses provide a 3D visualization of the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity, offering valuable guidance for lead optimization. worldscientific.com The predictive ability of QSAR models is typically validated using external test sets and other statistical techniques. worldscientific.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. nih.govresearchgate.net By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, Hirshfeld surfaces provide a unique fingerprint of the molecular environment. iucr.org

This technique has been applied to various chromene derivatives to gain insights into their crystal packing and the nature of the intermolecular contacts that stabilize the crystal lattice. nih.govresearchgate.neteurjchem.com The analysis involves mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, which highlights regions of close intermolecular contacts. nih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, such as H···H, O···H, and C···H interactions. researchgate.netiucr.org

For example, Hirshfeld surface analysis of (E)-N′-benzylidene-2-oxo-2H-chromene-3-carbohydrazide revealed the percentages of different atom-atom close contacts, providing a detailed picture of the intermolecular interactions. nih.gov In another study on 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, Hirshfeld analysis showed that H···H, C···H, and O···H interactions were dominant, indicating the significance of hydrogen bonding and van der Waals forces in the crystal structure. researchgate.net This information is crucial for understanding the solid-state properties of these compounds.

Data Tables

Table 1: Computational Methods and Their Applications to Chromene Derivatives

Computational MethodApplicationKey Findings for Chromene Derivatives
Semi-Empirical Quantum Chemical Methods (e.g., AM1) Electronic and geometric property calculation. eurjchem.comAided in the structural elucidation of 4-oxo-4H-chromene derivatives. eurjchem.com
Density Functional Theory (DFT) Molecular conformation, reactivity, and spectroscopic prediction. nih.govscispace.comProvided insights into electronic structure, reactivity descriptors, and spectroscopic properties, with good agreement with experimental data. nih.govmdpi.comekb.eg
Molecular Docking Ligand-target binding interaction analysis. nih.govIdentified potential inhibitory activities against various enzymes by predicting binding modes and affinities. iau.irdergipark.org.tr
Molecular Dynamics (MD) Simulations Conformational flexibility and interaction dynamics studies. researchgate.netAssessed the stability of ligand-protein complexes and provided a dynamic view of interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Predictive activity modeling. nih.govEstablished relationships between chemical structure and biological activity, guiding the design of new compounds. nih.govworldscientific.com
Hirshfeld Surface Analysis Intermolecular interaction analysis in crystal structures. nih.govresearchgate.netVisualized and quantified intermolecular contacts, providing insights into crystal packing. nih.govresearchgate.netiucr.org

First-Principles Investigations for Electronic and Thermodynamic Properties

First-principles investigations, primarily employing Density Functional Theory (DFT), serve as powerful tools to elucidate the electronic and thermodynamic characteristics of N-(2H-Chromen-3-yl)benzamide and its analogues at a quantum mechanical level. These computational studies provide deep insights into molecular structure, stability, reactivity, and electronic behavior, which are crucial for understanding the fundamental properties of these compounds.

Electronic Properties

DFT calculations are instrumental in determining the electronic properties of molecules, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are key indicators of a molecule's reactivity and its potential for intermolecular interactions.

For instance, studies on related chromene derivatives have utilized DFT to analyze their electronic structure. nih.govacs.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

In computational studies of analogous compounds, such as iminothiazoline derivatives with a quinoline (B57606) moiety, DFT calculations at the B3LYP/cc-pVDZ level of theory were used to optimize the molecular geometry and calculate electronic properties. nih.gov These studies often reveal that the HOMO and LUMO are distributed over different parts of the molecule, indicating potential charge transfer characteristics within the molecule.

The molecular electrostatic potential (MEP) map is another valuable outcome of first-principles calculations. It visualizes the electrostatic potential on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is vital for predicting how the molecule will interact with other molecules and biological targets.

Table 1: Calculated Electronic Properties of an Analogous Iminothiazoline Derivative nih.gov (Note: Data presented is for an analogous compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, as a representative example of first-principles electronic property investigation.)

ParameterValue
HOMO Energy -
LUMO Energy -
Energy Gap (ΔE) -

(Specific energy values for the analogous compound were not provided in the search result, but the table structure illustrates the typical data generated.)

Thermodynamic Properties

First-principles calculations can also predict various thermodynamic properties, such as the total energy, enthalpy, and Gibbs free energy of a molecule. These calculations are typically performed after geometry optimization to ensure the molecule is in its lowest energy state.

Frequency calculations are a standard part of these investigations. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum. These frequency calculations also provide zero-point vibrational energy (ZPVE), which is essential for accurate thermodynamic predictions.

By calculating these properties, researchers can assess the relative stability of different conformations or isomers of this compound and its analogues. Furthermore, these thermodynamic data are crucial for understanding the energetics of potential chemical reactions involving these compounds.

Thermodynamic ParameterTypical Calculated Value (Hartree/particle)
Total Energy Dependent on molecular size and composition
Zero-point vibrational energy (ZPVE) Dependent on vibrational modes
Enthalpy Calculated from total energy and thermal corrections
Gibbs Free Energy Calculated from enthalpy and entropy

In Vitro Biological Activity Spectrum of N 2h Chromen 3 Yl Benzamide and Its Derivatives

Antimicrobial Activities.

Anti-Trypanosomal Activity

Scientific literature accessible through targeted searches does not currently provide specific data on the anti-trypanosomal activity of N-(2H-Chromen-3-yl)benzamide or its immediate derivatives. This area remains a potential field for future investigation to determine if the compound scaffold possesses efficacy against trypanosomal parasites.

Target-Specific Antibacterial Mechanisms (e.g., FtsZ inhibitors)

While direct studies on this compound are limited, the broader class of benzamide (B126) derivatives has been identified as a promising source of antibacterial agents, particularly through the inhibition of the filamenting temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which initiates septum formation. Inhibition of FtsZ polymerization disrupts cell division, leading to cell filamentation and eventual lysis.

Research into benzodioxane-benzamide derivatives, which share the core benzamide structure, has shown they can effectively target FtsZ in Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Some of these compounds have also demonstrated activity against certain strains of E. coli that have deficient efflux pump systems. The mechanism of these inhibitors involves stabilizing FtsZ polymers and reducing the protein's GTPase activity, which is essential for the dynamic instability of the Z-ring. This disruption of FtsZ function presents a specific and attractive target for developing new antibacterial agents.

Table 1: Activity of Select Benzamide Derivatives Against Bacterial FtsZ Note: Data for related benzodioxane-benzamide compounds.

Compound Type Target Organism Activity
Benzodioxane-benzamide S. aureus Strong inhibition of FtsZ polymerization
Benzodioxane-benzamide B. subtilis Strong inhibition of FtsZ polymerization

Inhibition of Phospholipid Transfer Proteins (e.g., Sec14p)

There is no available scientific evidence from the conducted searches to suggest that this compound or its derivatives act as inhibitors of the phospholipid transfer protein Sec14p or other related proteins. This specific biological activity has not been documented for this class of compounds.

Anti-biofilm and Anti-Quorum Sensing Effects

Investigations into the direct anti-biofilm and anti-quorum sensing (QS) activities of this compound are not widely reported. However, the study of other heterocyclic scaffolds suggests that such molecules can possess these valuable properties. For instance, certain tetrazine derivatives linked to a benzothiazole (B30560) moiety have been shown to prevent biofilm formation in multiple bacterial species. rjptonline.orgnih.gov These compounds were also found to interfere with QS, a cell-to-cell communication mechanism that regulates virulence and biofilm formation, by inhibiting the production of signaling molecules like violacein. rjptonline.orgnih.gov While these findings are from a different class of heterocyclic compounds, they highlight the potential for complex organic scaffolds to disrupt bacterial community behaviors, suggesting a possible avenue for future research into chromene-benzamide derivatives.

Anti-Inflammatory Potential

The chromene pharmacophore is recognized as a promising scaffold for the development of anti-inflammatory agents. nih.gov Derivatives containing this nucleus have been identified as a novel class of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.gov The selectivity of these compounds for COX-2 over COX-1 could potentially lead to treatments with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, specific substitutions on the chromene ring have been shown to confer the ability to block the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in systemic inflammation. nih.gov For example, compounds featuring a methoxy (B1213986) group at the 7th position and a trimethoxyphenyl group have demonstrated potent inhibition of TNF-α production in response to inflammatory stimuli. nih.gov This dual action against both COX-2 and pro-inflammatory cytokines underscores the significant anti-inflammatory potential of the chromene framework.

Antioxidant Activity

The 2-amino-4H-chromene skeleton, a core component of the broader chromene family, is associated with antioxidant properties. researchgate.net Although specific antioxidant assays (e.g., DPPH or ABTS radical scavenging) for this compound itself are not detailed in the available literature, the inherent chemical nature of the chromene ring system suggests a capacity to participate in redox reactions and neutralize free radicals. This potential is a common feature among many phenolic and heterocyclic compounds used in medicinal chemistry.

Enzyme Inhibition Studies

Derivatives of the chromene and benzamide scaffolds have been extensively studied as inhibitors of a wide array of enzymes, demonstrating the versatility of this chemical class in targeting specific proteins involved in disease pathways.

Studies on amino-7,8-dihydro-4H-chromenone derivatives have revealed potent inhibitory activity against acetylcholinesterase (AChE) and, particularly, butyrylcholinesterase (BChE), enzymes relevant to the management of Alzheimer's disease. One derivative, compound 4k , showed competitive-type inhibition against BChE with a sub-micromolar IC₅₀ value.

Other chromene derivatives have been shown to inhibit enzymes crucial to cancer progression. These include epidermal growth factor receptor (EGFR), c-Src kinase, and matrix metalloproteinase-2 (MMP-2). researchgate.net Additionally, certain chromene-azo sulfonamide hybrids were found to moderately inhibit human carbonic anhydrase II (hCA II). researchgate.net The chromene structure is also a known pharmacophore for COX-2 inhibition, as mentioned in the anti-inflammatory section. nih.gov

Table 2: Enzyme Inhibitory Activity of Select Chromene Derivatives

Derivative Class Target Enzyme IC₅₀ Value (µM)
Amino-7,8-dihydro-4H-chromenone (4k ) Butyrylcholinesterase (BChE) 0.65 ± 0.13
Amino-7,8-dihydro-4H-chromenone (4c ) Butyrylcholinesterase (BChE) 0.89 ± 0.24
4H-chromene derivative (7f ) researchgate.net Carbonic Anhydrase II (hCA II) 163.8
4H-chromene derivative (11d ) researchgate.net Carbonic Anhydrase II (hCA II) 267.33
Chromene derivative (5 ) c-Src kinase 0.184

This broad inhibitory profile highlights the potential of the chromene-benzamide scaffold as a foundational structure for designing highly specific and potent enzyme inhibitors for various therapeutic applications.

Cholinesterase (AChE and BACE1) Inhibition

Derivatives of the benzamide and chromene classes have been investigated as potential inhibitors of enzymes central to the pathogenesis of Alzheimer's disease, namely acetylcholinesterase (AChE) and β-secretase 1 (BACE1).

A novel series of phenylimino-2H-chromen-3-carboxamide derivatives were synthesized and evaluated for their BACE1 inhibitory activity using a FRET-based assay. These compounds were designed based on docking studies suggesting a favorable π-π stacking interaction between the phenyl-imino group and the Phe108 residue in the enzyme's flap pocket. High BACE1 inhibitory activities were noted for derivatives featuring fused heteroaromatic groups. One of the most potent compounds identified, compound 9e, demonstrated a half-maximal inhibitory concentration (IC50) value for BACE1 of 98 nM. ekb.eg Furthermore, some of these derivatives were shown to effectively inhibit the production of amyloid-β (Aβ) in N2a-APPswe cells at concentrations of 5 and 10 μM, highlighting their potential to modulate the amyloidogenic pathway. ekb.eg

In a broader study on new benzamide compounds, derivatives were designed as potential dual inhibitors of both AChE and BACE1. The synthesized compounds exhibited a range of activities, with IC50 values spanning from 0.056 to 2.57 μM for AChE and from 9.01 to 87.31 μM for BACE1. nih.gov This indicates that the benzamide scaffold is a promising starting point for developing multi-target agents for Alzheimer's disease. nih.gov

Table 1: BACE1 Inhibition by Phenylimino-2H-chromen-3-carboxamide Derivative

Compound Target Enzyme IC50 (nM)

This table displays the in vitro inhibitory concentration for a potent derivative against β-secretase 1 (BACE1).

Aldo-Keto Reductase (AKR) Inhibition

The aldo-keto reductase (AKR) superfamily of enzymes, particularly AKR1B10, is a target of interest in cancer research. A known potent but nonselective inhibitor of AKR1B10 is 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (HMPC). In an effort to improve potency and selectivity, derivatives of this lead compound were synthesized. nih.gov

By removing the 4-methoxyphenylimino moiety and substituting the benzylamide with a phenylpropylamide, researchers developed new derivatives with significantly enhanced inhibitory activity and selectivity for AKR1B10. Specifically, compounds 4c and 4e emerged as highly potent inhibitors, with IC50 values of 4.2 nM and 3.5 nM, respectively. These values represent a greater potency and selectivity compared to the original lead compound, HMPC. nih.gov

Table 2: AKR1B10 Inhibition by HMPC Derivatives

Compound Target Enzyme IC50 (nM)
4c AKR1B10 4.2

This table presents the in vitro inhibitory concentrations of two optimized 2H-chromene derivatives against Aldo-Keto Reductase 1B10 (AKR1B10).

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. While it is a known target for a class of fungicides known as SDHIs, specific in vitro inhibitory data for this compound or its direct derivatives against this enzyme were not identified in the reviewed scientific literature.

Monoamine Oxidase (MAO) Inhibition

A series of novel 2H-chromene-3-carboxamide derivatives were synthesized and assessed for their ability to inhibit the A and B isoforms of monoamine oxidase (MAO-A and MAO-B). Among the twenty compounds tested, several showed promising activity, particularly against the MAO-B isoform. mdpi.com

Compound 4d was identified as the most active derivative, exhibiting an IC50 value of 0.93 μM for human MAO-B (hMAO-B). In comparison, the reference inhibitor iproniazid (B1672159) had an IC50 of 7.80 μM. This compound also demonstrated a high degree of selectivity, with a 64.5-fold preference for MAO-B over MAO-A. mdpi.com Molecular docking studies suggested that its binding is stabilized by a hydrogen bond interaction with the conserved residue CYS 172 and a Pi-Pi interaction with ILE 199 within the hMAO-B active site. mdpi.com

Table 3: MAO-B Inhibition by a 2H-Chromene-3-carboxamide Derivative

Compound Target Enzyme IC50 (μM) Selectivity (vs. MAO-A)
4d MAO-B 0.93 64.5-fold

This table details the in vitro inhibitory activity and selectivity of a lead 2H-chromene-3-carboxamide derivative against Monoamine Oxidase B (MAO-B).

Receptor Affinity Studies (e.g., 5-HT1A receptors)

The affinity of chromene-based structures for central nervous system receptors has also been an area of investigation. A study of arylpiperazinyl derivatives of 6-acetyl-7-hydroxy-4-methylchromen-2-one (a coumarin (B35378) structure) evaluated their binding affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors through radioligand binding assays. nih.gov

The results indicated that some of the synthesized compounds possess high affinity for the 5-HT1A receptor, with binding constants (Ki) in the nanomolar range. Their affinity for the 5-HT2A receptor was comparatively lower, falling within the low micromolar range. This suggests a degree of selectivity for the 5-HT1A receptor subtype among this class of chromene derivatives. nih.gov

Structure Activity Relationship Sar Studies of N 2h Chromen 3 Yl Benzamide Analogues

Correlating Structural Modifications on the Benzamide (B126) Moiety with Biological Responses

The benzamide moiety of the N-(2H-Chromen-3-yl)benzamide scaffold serves as a critical interaction domain with biological targets, and its substitution pattern significantly influences the compound's activity. Studies have shown that the nature, position, and electronic properties of substituents on the benzamide's phenyl ring can drastically alter the biological efficacy of the analogues.

Research into a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrated that the presence of electron-withdrawing groups on the amide side chain generally enhanced antioxidant activity. For instance, a p-toluene sulfonyl substitution resulted in a compound with good activity (IC50 value of 45.20 μM). Similarly, analogues with phenyl trifluoromethyl substitutions showed antioxidant activity comparable to the standard ascorbic acid, with IC50 values of 51.42 μM and 50.16 μM. d-nb.info These findings suggest that electron-withdrawing substituents on the benzamide portion are favorable for this specific biological effect. d-nb.info

In a different context, the design of bis-benzamides as inhibitors of the androgen receptor (AR)–coactivator interaction highlighted the essential nature of specific functional groups. A structure–activity relationship study revealed that a nitro group at the N-terminus of the bis-benzamide was crucial for its biological activity. mdpi.com This underscores that for certain targets, specific, highly polar, or electron-demanding groups on the benzamide ring are indispensable for potent inhibition.

Furthermore, studies on benzamide derivatives as histone deacetylase (HDAC) inhibitors have provided additional SAR insights. Preliminary findings indicated that the presence of a chlorine atom or a nitro-group on the benzamide phenyl ring could significantly decrease the anti-proliferative activity of the compounds. researchgate.net This contrasts with the findings for AR-coactivator inhibitors and suggests that the optimal substitution pattern on the benzamide moiety is highly dependent on the specific biological target.

The following table summarizes the impact of various substituents on the benzamide ring from different studies:

Compound Series Benzamide Moiety Modification Biological Target/Activity Observed Effect on Activity Reference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesp-Toluene sulfonyl groupAntioxidantGood activity (IC50 = 45.20 μM) d-nb.info
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesPhenyl trifluoromethyl groupAntioxidantComparable to ascorbic acid (IC50 = 50.16-51.42 μM) d-nb.info
Bis-benzamidesN-terminal nitro groupAR-coactivator inhibitionEssential for activity mdpi.com
N-substituted benzamidesChlorine or nitro groupHDAC inhibition (anti-proliferative)Decreased activity researchgate.net
Benzamides3,4,5-trimethoxy substitutionAcetylcholinesterase (AChE) InhibitionHigh activity mdpi.com

Correlating Structural Modifications on the 2H-Chromene Ring System with Biological Responses

The 2H-chromene ring system forms the core scaffold of these compounds and modifications to this bicyclic structure have profound effects on their biological activity. The substitution pattern, including the presence and position of various functional groups, as well as the oxidation state of the pyran ring, are critical determinants of efficacy and selectivity.

In the development of novel chromene derivatives with potential antidiabetic activity, SAR analysis indicated that the nature and position of substituent groups were key. researchgate.net For a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives, the positioning of a sulfonamide moiety at the 6-position of the chromene ring was a central design element. One of the most potent compounds in this series, derivative 3 , which exhibited significant activity against multiple cancer cell lines and kinases like VEGFR2, featured this substitution pattern. researchgate.net

Another study focusing on 4-aryl-4H-chromenes as inducers of apoptosis found that the 4-position of the chromene ring is particularly critical for the structure-activity relationship. nih.gov The nature of the aryl group at this position significantly modulates the compound's ability to inhibit tubulin polymerization, a key mechanism for its anticancer effects. nih.gov

Furthermore, research on N-(6,8-disubstituted coumarin-3-yl)benzamides, where the chromene ring is oxidized to a coumarin (B35378) (2-oxo-2H-chromene), has shown that substitutions at the 6 and 8 positions are important for cytotoxic activity. distantreader.org For example, compounds bearing a bromo group at position 6 and a methoxy (B1213986) group at position 8 were synthesized and evaluated. One analogue, compound 8a , which featured a 6-ylmethyl acetate (B1210297) substitution, demonstrated moderate activity in inhibiting tubulin polymerization with an IC50 value of 10.75 μg/mL. distantreader.org

The data from these studies highlight the importance of specific substitution sites on the chromene ring for tailoring biological activity.

Chromene Ring Modification Position(s) Substituent(s) Biological Activity Key Finding Reference
2-Oxo-2H-chromene6SulfonamideAntidiabetic, AnticancerSubstitution at C6 is crucial for activity. researchgate.net
4H-Chromene4Aryl groupApoptosis induction (tubulin inhibition)The C4 position is critical for SAR. nih.gov
Coumarin (2-Oxo-2H-chromene)6-CH2OAcTubulin polymerization inhibitionModerate activity (IC50 = 10.75 μg/mL). distantreader.org
Coumarin (2-Oxo-2H-chromene)6, 8-Br, -OCH3CytotoxicitySubstitutions at C6 and C8 influence activity. distantreader.org

These findings collectively demonstrate that the 2H-chromene ring is not merely a passive scaffold but an active component in dictating the pharmacological profile of these compounds. Strategic modifications at positions 4, 6, and 8 can lead to significant enhancements in potency and can be used to direct the compounds toward specific therapeutic targets.

Identification of Essential Pharmacophores and Activity-Enhancing Substituents

Through comprehensive SAR studies, researchers have identified essential pharmacophoric features and specific substituents that consistently enhance the biological activity of this compound analogues. A pharmacophore represents the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

For this class of compounds, the core pharmacophore generally consists of:

The Chromene Ring System: This bicyclic structure often acts as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the target. It can also participate in hydrophobic or π-stacking interactions.

The Amide Linker (-NH-C=O-): This group is crucial, often acting as a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This linker provides structural rigidity and is a key interaction point with many biological targets.

The Benzamide Phenyl Ring: This aromatic ring provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties. It frequently engages in hydrophobic or aromatic interactions within the target's binding site.

Specific substituents have been identified as being particularly beneficial for activity. In the context of anticancer activity, a sulfonamide moiety at the C-6 position of the chromene ring has been shown to be a key feature for potent compounds. researchgate.net For analogues designed to inhibit tubulin polymerization, an aryl group at the C-4 position of the 4H-chromene ring is critical. nih.gov

In the case of coumarin-based benzamides, certain substitutions on the coumarin ring were found to be advantageous. An N-(8-methoxy-6-bromo-coumarin-3-yl) benzamide derivative was synthesized as part of a library of potentially cytotoxic compounds, indicating that halogen and methoxy groups at these positions are considered activity-enhancing. distantreader.org Similarly, a 3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate derivative showed moderate tubulin polymerization inhibitory activity, suggesting that an acetoxymethyl group at C-6 can be a favorable substituent. distantreader.org

These observations allow for the construction of a general pharmacophore model for this class of compounds, highlighting key areas for modification to enhance desired biological effects.

Impact of Stereochemistry and Conformational Preferences on Activity

The three-dimensional structure of a molecule, including its stereochemistry and preferred conformation, is a critical determinant of its biological activity. For this compound analogues, these factors can govern how well the molecule fits into the binding site of its biological target.

While many studies focus on analogues that are achiral, the introduction of a substituent at the 4-position of the 2H-chromene ring, as seen in 4-aryl-4H-chromenes, creates a stereocenter. The specific stereoisomer (R or S) can exhibit significantly different biological potencies. Although detailed stereochemical studies for this specific subclass are not broadly reported in the provided context, it is a well-established principle in medicinal chemistry that enantiomers often display distinct pharmacological profiles.

The conformational preference of the molecule is also vital. The planarity of the system and the dihedral angles between the different ring systems can influence activity. In a crystallographic study of N-(2-Oxo-2H-chromen-3-yl)benzamide, it was found that the phenyl ring of the benzamide moiety is nearly coplanar with the coumarin fused-ring system, forming a dihedral angle of just 7.69°. nih.gov This relatively planar conformation is stabilized by intramolecular hydrogen bonds. In the crystal structure, these molecules form supramolecular chains mediated by π-π stacking interactions, with a centroid-centroid distance of 3.614 Å. nih.gov

This preferred planar conformation may be crucial for its interaction with a target, as it could facilitate optimal stacking with aromatic residues in a binding pocket. Any structural modification that disrupts this planarity, such as the introduction of bulky substituents that cause steric hindrance and force the rings to twist relative to each other, could potentially lead to a decrease in biological activity. Therefore, maintaining a near-planar conformation between the chromene and benzamide systems appears to be a favorable characteristic for molecular interactions.

Molecular Mechanism of Action and Target Identification for N 2h Chromen 3 Yl Benzamide

Identification of Specific Molecular Targets through Biochemical and Cellular Assays

Following a thorough review of existing literature, no studies have been identified that report the specific molecular targets of N-(2H-Chromen-3-yl)benzamide using biochemical or cellular assays. Research has been conducted on other N-substituted benzamides, which have been shown to induce apoptosis, but the direct protein or nucleic acid targets for this compound remain uncharacterized.

Elucidation of Ligand-Receptor Binding Modes via Computational and Experimental Methods

There are currently no published studies that elucidate the ligand-receptor binding modes for this compound. Both computational modeling, such as molecular docking, and experimental methods, like X-ray crystallography of a ligand-protein complex, have not been reported for this specific compound.

Characterization of Enzyme Inhibition Kinetics and Mechanisms

Information regarding the ability of this compound to act as an enzyme inhibitor is not available in the current body of scientific literature. Consequently, there are no data on its inhibition kinetics (e.g., IC₅₀, Kᵢ values) or the mechanism of inhibition (e.g., competitive, non-competitive).

Analysis of Cellular Pathway Perturbations (e.g., Cell Cycle Progression, Apoptotic Cascade Activation)

Direct experimental analysis of cellular pathway perturbations specifically induced by this compound has not been reported. While related benzamide (B126) and chromene-containing compounds have been investigated for their effects on cell cycle and apoptosis, these findings cannot be directly extrapolated to this compound without specific experimental validation. For instance, some N-(substituted coumarin-3-yl)benzamides have been shown to arrest the cell cycle and induce apoptosis in cancer cell lines, but equivalent studies on the 2H-chromen-3-yl variant are absent.

Mapping Resistance-Conferring Mutations to Target Interaction Sites

As the molecular target(s) of this compound have not been identified, there is no research available on resistance-conferring mutations that would affect its activity. Such studies are contingent upon first identifying a specific biological target and observing resistance development.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated.

Future Research Directions and Conceptual Therapeutic Implications of N 2h Chromen 3 Yl Benzamide

Rational Design of Optimized N-(2H-Chromen-3-yl)benzamide Analogues with Enhanced Potency and Selectivity.

The development of analogues of this compound with improved potency and selectivity is a critical step in translating this scaffold into a viable therapeutic lead. A systematic structure-activity relationship (SAR) study is paramount to understanding the contribution of different structural features to its biological activity.

Key areas for structural modification include:

Substitution on the Benzamide (B126) Ring: The electronic and steric properties of substituents on the benzamide phenyl ring can significantly influence binding affinity and selectivity. The introduction of electron-donating or electron-withdrawing groups at various positions could modulate the compound's interaction with its target protein.

Modification of the Chromene Ring: Alterations to the chromene core, such as the introduction of substituents or the variation of the heterocyclic ring system, could lead to enhanced biological activity. For instance, the placement of specific functional groups could exploit additional binding pockets within the target enzyme.

Linker Modification: The amide linker is a crucial determinant of the molecule's conformation and flexibility. Exploring different linker lengths, rigidities, and chemical compositions could optimize the orientation of the chromene and benzamide moieties for improved target engagement.

A hypothetical SAR study could involve the synthesis and evaluation of a library of analogues, as conceptualized in the table below.

Table 1: Conceptual Framework for Structure-Activity Relationship (SAR) Studies of this compound Analogues

Modification Area Proposed Modifications Rationale Desired Outcome
Benzamide Ring Introduction of electron-donating groups (e.g., -OCH3, -CH3) Enhance electron density and potential for hydrogen bonding. Increased potency
Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) Modulate electrostatic interactions with the target. Improved selectivity
Varying substitution patterns (ortho, meta, para) Probe different regions of the binding pocket. Optimized binding affinity
Chromene Ring Addition of hydroxyl or methoxy (B1213986) groups Increase polarity and potential for hydrogen bonding. Enhanced potency
Introduction of halogens Modulate lipophilicity and binding interactions. Improved pharmacokinetic properties
Isosteric replacements of the oxygen atom Alter the electronic and steric properties of the heterocycle. Novel biological activities
Amide Linker Replacement with bioisosteres (e.g., thioamide, sulfonamide) Improve metabolic stability and binding characteristics. Enhanced drug-like properties

Exploration of Novel Biological Targets for this compound and Related Scaffolds.

While the inhibitory activity of this compound against SIRT1 is a promising starting point, the chromene and benzamide scaffolds are known to interact with a diverse range of biological targets. This suggests that this compound and its derivatives could have therapeutic potential beyond SIRT1 modulation.

Potential alternative or additional biological targets for this class of compounds include:

Other Sirtuin Isoforms: The mammalian sirtuin family comprises seven members (SIRT1-7), which share structural similarities but have distinct biological functions. Screening this compound and its analogues against other sirtuin isoforms could reveal selective inhibitors for these related enzymes.

Kinases: Both chromene and benzamide derivatives have been reported to exhibit kinase inhibitory activity. Given the central role of kinases in cellular signaling and their frequent dysregulation in diseases like cancer, this represents a significant area for investigation.

Histone Deacetylases (HDACs): The benzamide moiety is a known zinc-binding group present in some HDAC inhibitors. It is plausible that this compound could exhibit inhibitory activity against other classes of HDACs.

Receptors and Ion Channels: Various heterocyclic compounds, including those with chromene and benzamide cores, have been shown to modulate the activity of receptors and ion channels. Screening against panels of these targets could uncover novel pharmacological activities.

Integration of Advanced Computational Approaches for Predictive Lead Optimization.

Advanced computational techniques can significantly accelerate the drug discovery and lead optimization process for this compound. These in silico methods can provide valuable insights into the molecular interactions governing ligand-target binding and help prioritize the synthesis of the most promising analogues.

Key computational approaches that can be integrated include:

Molecular Docking: This technique can predict the binding mode of this compound and its analogues within the active site of target proteins, such as SIRT1. This can help rationalize observed SAR data and guide the design of new derivatives with improved binding affinity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies can establish a correlation between the three-dimensional properties of a series of molecules and their biological activity. This can lead to the development of predictive models that can estimate the activity of virtual compounds before their synthesis.

Virtual Screening: Large chemical databases can be screened in silico to identify novel compounds with scaffolds similar to this compound that are predicted to bind to the target of interest.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, offering insights into the stability of the interaction and the role of conformational changes in binding.

Development of this compound as Chemical Probes for Elucidating Biological Pathways.

Chemical probes are small molecules that can be used to study the function of proteins and biological pathways in living systems. The this compound scaffold possesses properties that make it a suitable starting point for the development of such probes.

The development of this compound-based chemical probes could involve:

Attachment of a Reporter Group: The core structure could be functionalized with a fluorescent dye or a biotin (B1667282) tag to allow for the visualization and tracking of the molecule within cells or for affinity-based protein profiling. Chromene derivatives are known to possess interesting photophysical properties, which could be exploited in the design of fluorescent probes.

Creation of a Photoaffinity Probe: The introduction of a photoreactive group would enable the covalent labeling of the target protein upon photoactivation, facilitating its identification and characterization.

Development of a "Bump-and-Hole" Approach: This strategy involves engineering both the ligand and the target protein to create a unique and highly specific interaction, which can be invaluable for studying the function of a specific protein in a complex biological system.

By developing potent, selective, and cell-permeable chemical probes based on the this compound scaffold, researchers can gain a deeper understanding of the biological roles of its targets, such as SIRT1, and their involvement in various physiological and pathological processes.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sirtinol
EX-527
Suramin
Cambinol
Tenovin-6
Salermide
PF-04937319
Genistein
Quercetin
Milrinone
Amrinone
Nifedipine
Acetovanillochromene
Rhodamine
Fluorescein

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(2H-Chromen-3-yl)benzamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between chromene-3-amine derivatives and benzoyl chlorides under Schotten-Baumann conditions. For example, acylation of 3-amino-2H-chromene with substituted benzoyl chlorides in dichloromethane (DCM) and pyridine yields target compounds. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . NMR (¹H/¹³C) and LC-MS are critical for structural confirmation .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 200 K). Software like SHELXL refines structures, resolving bond lengths, angles, and hydrogen bonding networks. For instance, studies on similar benzamides report C=O bond lengths of ~1.22 Å and intermolecular N–H···O interactions stabilizing crystal packing .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., chromene protons at δ 6.5–7.5 ppm; benzamide carbonyl signals absent due to tautomerism). ¹³C NMR confirms carbonyl carbons at ~165 ppm .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for C₁₆H₁₃NO₂ at m/z 251.0946) .

Advanced Research Questions

Q. How are data contradictions resolved during crystallographic refinement of this compound derivatives?

  • Methodological Answer : Discrepancies in thermal displacement parameters or occupancy factors are addressed using SHELXL’s restraints (e.g., SIMU, DELU commands) to stabilize anisotropic refinement. For twinned crystals, the TWIN/BASF commands model twin domains. Rigorous validation with R1/wR2 residuals (<5%) and Fit parameter (0.01–0.05) ensures reliability. Case studies highlight resolving disorder in chromene rings via PART instructions .

Q. What experimental design principles guide structure-activity relationship (SAR) studies of this compound analogs in HDAC inhibition?

  • Methodological Answer : SAR studies focus on substituent effects at the benzamide and chromene moieties. For example:

  • Benzamide modifications : Electron-withdrawing groups (e.g., -NO₂) enhance HDAC binding affinity by stabilizing π-π stacking.
  • Chromene substituents : Methoxy groups at position 6 improve blood-brain barrier penetration, as shown in MS-275 analogs .
    Assays include in vitro HDAC inhibition (fluorogenic substrates) and chromatin immunoprecipitation (ChIP) to quantify Ac-H3 levels in target tissues .

Q. How are computational tools integrated with experimental data to predict molecular interactions of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) predict binding poses to targets like PARP-1 or HDACs. Validation involves correlating computed binding energies (ΔG ~-9.5 kcal/mol) with IC50 values from enzymatic assays .

Q. What challenges arise in optimizing synthetic routes for chiral this compound derivatives?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed allylic amidation). Racemization risks during acylation are mitigated using low temperatures (-20°C) and non-polar solvents. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with ee% >98% achieved in optimized protocols .

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